

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methyl-1-phenyl-1-butanol*

Cat. No.: *B13818646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butanol, a secondary benzylic alcohol, represents a class of organic molecules—aryl alkyl alcohols—that are of significant interest in medicinal chemistry and drug discovery. The incorporation of both an aromatic phenyl group and a branched alkyl chain imparts a unique combination of lipophilicity and structural complexity, making it a valuable scaffold and synthetic intermediate. While its primary documented application lies within the fragrance and flavor industry, its structural motifs are prevalent in a wide array of pharmacologically active compounds.^{[1][2]} This guide provides a comprehensive technical overview of **2-Methyl-1-phenyl-1-butanol**, including its chemical and physical properties, synthesis, analytical methods, and toxicological profile, to support its potential application in research and development.

Chemical and Physical Properties

2-Methyl-1-phenyl-1-butanol, with the CAS number 3968-86-3, is characterized by the following properties:^{[3][4][5]}

Property	Value	Source
CAS Number	3968-86-3	[3]
Molecular Formula	C ₁₁ H ₁₆ O	[3]
Molecular Weight	164.24 g/mol	[3]
IUPAC Name	2-methyl-1-phenylbutan-1-ol	[5]
Boiling Point	233.9 °C at 760 mmHg	[1]
Density	0.963 g/cm ³	[1]
LogP	2.76610	[1]
Refractive Index	1.512	[1]

Synthesis of 2-Methyl-1-phenyl-1-butanol

The most common and efficient method for the synthesis of **2-Methyl-1-phenyl-1-butanol** is through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[\[4\]](#)

Retrosynthetic Analysis

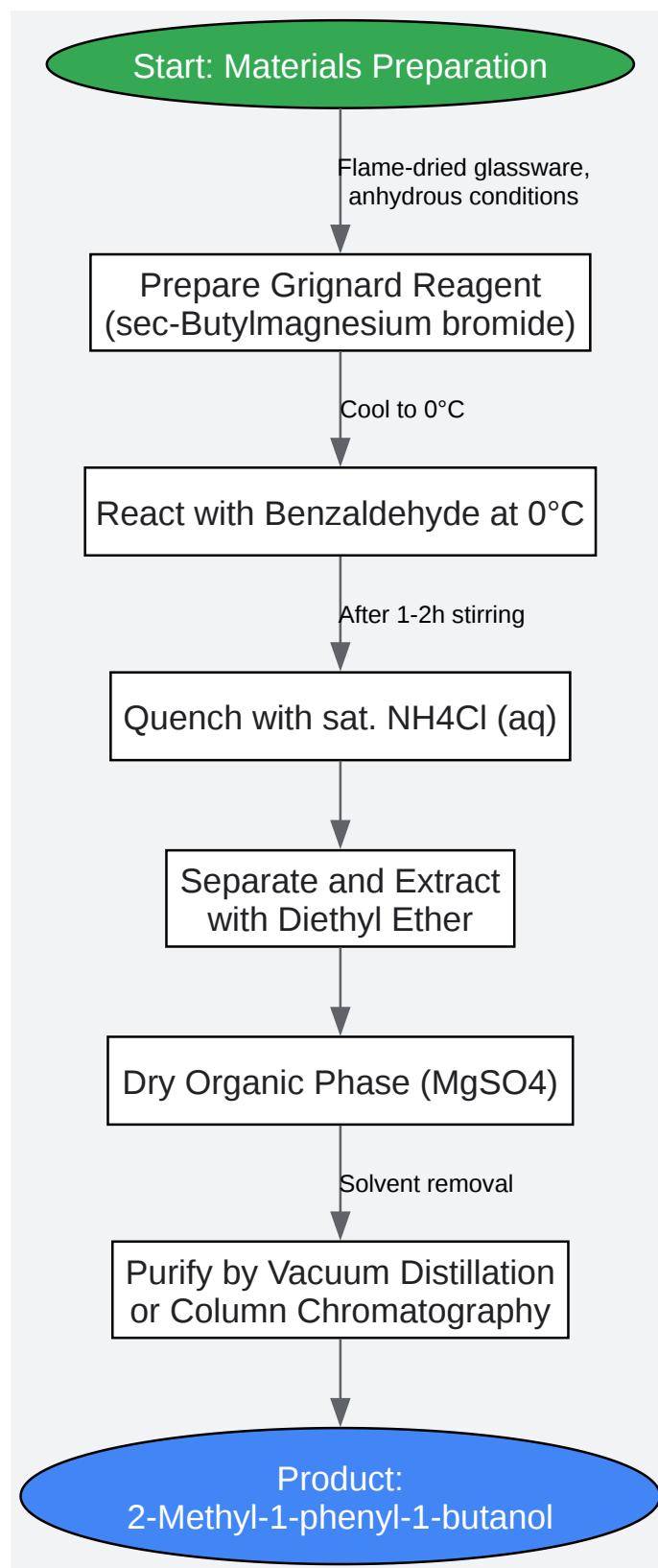
A retrosynthetic analysis of the target molecule reveals two primary Grignard synthesis routes:

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **2-Methyl-1-phenyl-1-butanol** via Grignard reaction.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis using benzaldehyde and sec-butylmagnesium bromide.


Materials:

- Magnesium turnings
- Anhydrous diethyl ether or THF
- 2-Bromobutane
- Benzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Iodine crystal (as initiator)

Procedure:

- Preparation of the Grignard Reagent:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a small amount of a solution of 2-bromobutane in anhydrous diethyl ether to the flask.
 - Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Benzaldehyde:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
 - Separate the ethereal layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **2-Methyl-1-phenyl-1-butanol** by vacuum distillation or flash column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for the Grignard synthesis of **2-Methyl-1-phenyl-1-butanol**.

Spectroscopic Data

Characterization of **2-Methyl-1-phenyl-1-butanol** relies on standard spectroscopic techniques.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available in the NIST WebBook.^[6] Key fragmentation patterns would include the loss of water, and cleavage of the alkyl chain.
- Infrared Spectroscopy (IR): The gas-phase IR spectrum is also available from the NIST WebBook.^[5] A prominent feature is a broad absorption band in the region of 3200-3600 cm^{-1} , characteristic of the O-H stretching vibration of the alcohol functional group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned spectrum is not readily accessible, predicted ^1H and ^{13}C NMR spectra can be found on platforms like Guidechem.^[1] The ^1H NMR spectrum would be expected to show signals for the aromatic protons, the carbinol proton (CH-OH), and the protons of the sec-butyl group. The ^{13}C NMR spectrum would display distinct signals for the aromatic carbons, the carbinol carbon, and the four carbons of the sec-butyl group.

Analytical Methods

For the quantitative analysis and quality control of **2-Methyl-1-phenyl-1-butanol**, several analytical techniques are suitable. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Analytical Technique	Principle	Key Considerations
Gas Chromatography (GC)	Separation based on volatility and interaction with a stationary phase.	Excellent for volatile compounds. Can be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
High-Performance Liquid Chromatography (HPLC)	Separation based on polarity and interaction with a stationary phase.	Suitable for less volatile compounds or as an alternative to GC. Requires a UV detector as the phenyl group provides a chromophore.
Quantitative NMR (qNMR)	Signal intensity is directly proportional to the number of nuclei.	A primary ratio method that does not require a calibration curve with an identical standard, but uses a certified internal standard.

Example GC-MS Method Development

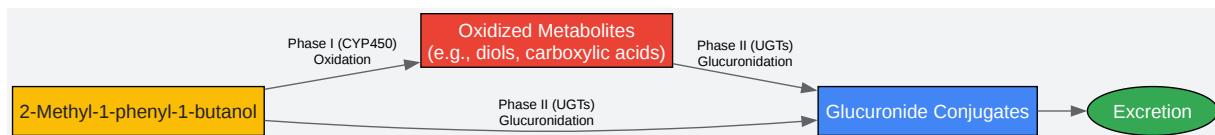
Objective: To develop a method for the identification and quantification of **2-Methyl-1-phenyl-1-butanol** in a reaction mixture.

Protocol:

- Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add an internal standard (e.g., dodecane) of known concentration.
- GC-MS Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Operate in full scan mode for initial identification and then in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

- Data Analysis:
 - Identify the peak for **2-Methyl-1-phenyl-1-butanol** by its retention time and mass spectrum.
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of standards.
 - Quantify the analyte in the sample using this calibration curve.


Pharmacology and Toxicology

Specific pharmacological studies on **2-Methyl-1-phenyl-1-butanol** are not widely reported in the scientific literature. However, as a member of the aryl alkyl alcohol class, its potential biological activities and toxicological profile can be inferred from related compounds.[2]

Metabolic Pathways

Aryl alkyl alcohols undergo phase I and phase II metabolism.[7]

- Phase I Metabolism: The alkyl portion of the molecule is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of more polar hydroxylated metabolites. The benzylic position is also a potential site of oxidation.
- Phase II Metabolism: The hydroxyl group of the parent compound and any phase I metabolites can be conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted.

[Click to download full resolution via product page](#)

Caption: Generalized metabolic pathway for aryl alkyl alcohols.

Toxicological Profile

The aryl alkyl alcohol class of compounds generally exhibits low acute oral and dermal toxicity. [2] They are not typically found to be mutagenic or carcinogenic.[2] At high concentrations, they can be skin and eye irritants.[8] The primary concern for some members of this class is skin sensitization, though this is not a universal property for all aryl alkyl alcohols.[2] Given the lack of specific data for **2-Methyl-1-phenyl-1-butanol**, appropriate safety precautions for a laboratory chemical should be observed, including the use of personal protective equipment.

Applications and Future Perspectives

While currently utilized in the fragrance industry, the structure of **2-Methyl-1-phenyl-1-butanol** holds potential for broader applications in drug discovery and development.[1] The aryl alkyl alcohol motif is a key pharmacophore in many centrally acting drugs. The specific stereochemistry and branching of the alkyl group can significantly influence receptor binding and pharmacokinetic properties.

Future research could explore:

- Derivatization: The hydroxyl group provides a convenient handle for further chemical modification to generate libraries of related compounds for biological screening.
- Asymmetric Synthesis: The chiral center at the carbinol carbon offers the opportunity for stereoselective synthesis of the (R) and (S) enantiomers, which may exhibit different pharmacological activities.

- Biological Screening: Evaluation of **2-Methyl-1-phenyl-1-butanol** and its derivatives in a range of biological assays could uncover novel therapeutic potential.

References

- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol**. NIST Chemistry WebBook.
- Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PubMed Central.
- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol** Mass Spectrum. NIST Chemistry WebBook.
- PubChem. (n.d.). alpha-(1-Methylpropyl)benzenemethanol.
- Belsito, D., et al. (2012). A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology.
- Chegg. (2022). Use retrosynthetic analysis to suggest a way to synthesize **2-methyl-1-phenyl-1-butanol** using the Grignard reaction.
- NIST. (n.d.). **2-Methyl-1-phenyl-1-butanol** IR Spectrum. NIST Chemistry WebBook.
- Scognamiglio, J., et al. (2012). Fragrance material review on 2-methyl-4-phenyl-2-butanol. Food and Chemical Toxicology.
- Study.com. (n.d.). How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?.
- Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butanol, CAS Registry Number 103-05-9. Food and Chemical Toxicology.
- ResearchGate. (n.d.). Production of isopentanol and 2-methyl-1-butanol.
- Wikipedia. (n.d.). 2-Methyl-1-butanol.
- Inchem.org. (n.d.). ICSC 0506 - 2-METHYL-1-BUTANOL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. 2-Methyl-1-phenyl-1-butanol [webbook.nist.gov]
- 5. alpha-(1-Methylpropyl)benzenemethanol | C11H16O | CID 138086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-2-phenyl-1-butanol | C11H16O | CID 3613429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-1-phenyl-2-butanol | 772-46-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13818646#2-methyl-1-phenyl-1-butanol-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com